molecular formula C16H19ClN2O4 B2363784 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydrofuran-3-carboxamide CAS No. 1903236-81-6

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydrofuran-3-carboxamide

Cat. No.: B2363784
CAS No.: 1903236-81-6
M. Wt: 338.79
InChI Key: KUDZUODSHFJRQQ-UHFFFAOYSA-N
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Description

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydrofuran-3-carboxamide is an organic compound known for its unique molecular structure and significant potential across various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydrofuran-3-carboxamide involves multiple steps:

  • Formation of the Oxazepin Ring:

    • Starting materials: 2-aminobenzoic acid and chloroacetyl chloride.

    • Conditions: Reflux in an organic solvent such as dichloromethane.

    • Catalyst: Anhydrous aluminum chloride (AlCl₃).

  • Addition of the Tetrahydrofuran Ring:

    • Starting materials: 3-hydroxytetrahydrofuran and the intermediate from the first step.

    • Conditions: Reflux in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods: Scaling up the synthesis for industrial production may involve optimizing the reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of specialized reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • The compound can undergo oxidation at the oxazepin ring, forming additional oxygen-containing functional groups.

    • Common reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reduction:

    • Reduction reactions can reduce the carbonyl group in the oxazepin ring to an alcohol.

    • Common reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Substitution:

    • Halogenation at the chlorinated position of the oxazepin ring can occur.

    • Common reagents: Sodium iodide (NaI) in acetone, silver nitrate (AgNO₃).

Major Products Formed:

  • The oxidation product: A carboxylic acid derivative.

  • The reduction product: A hydroxyl derivative.

  • The substitution product: Various substituted halides.

Scientific Research Applications

In Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.

  • Acts as a ligand in coordination chemistry to form metal complexes.

In Biology:

  • Investigated for potential enzyme inhibition properties.

  • Studied for its interaction with cellular signaling pathways.

In Medicine:

  • Explored as a potential therapeutic agent for neurological disorders due to its unique ring structure.

  • Evaluated for its anti-inflammatory and anticancer properties.

In Industry:

  • Utilized in the development of novel materials with specific electronic properties.

Comparison with Similar Compounds

  • 7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-one.

  • Tetrahydrofuran-3-carboxamide derivatives.

Uniqueness: N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydrofuran-3-carboxamide stands out due to its combination of the oxazepin and tetrahydrofuran rings, which confer distinct chemical reactivity and biological activity.

This comprehensive overview covers the fundamental aspects of this compound, from its synthesis to its applications and unique properties. Whether for research or industrial use, this compound's diverse capabilities make it a subject of significant interest.

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]oxolane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O4/c17-13-1-2-14-12(7-13)8-19(15(20)10-23-14)5-4-18-16(21)11-3-6-22-9-11/h1-2,7,11H,3-6,8-10H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDZUODSHFJRQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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